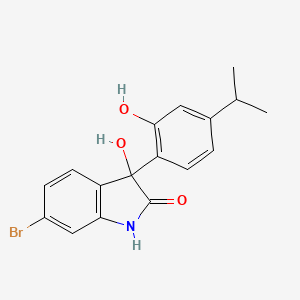

6-bromo-3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-bromo-3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one" is a brominated indole derivative, which is a class of compounds known for their diverse biological activities and presence in natural products. The structure of this compound suggests it may have interesting chemical and physical properties due to the presence of bromine atoms, hydroxy groups, and the indole core.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents in ethanol under reflux conditions can lead to the formation of brominated indoles with good yield . Similarly, a regioselective synthesis approach has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a core moiety of the anti-inflammatory compound Herdmanine D . These methods highlight the strategic development of synthetic pathways to obtain brominated indoles, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated indoles can be characterized using various spectroscopic and crystallographic techniques. X-ray single crystal diffraction can confirm the structure of such compounds . Additionally, Density Functional Theory (DFT) and thermal analysis can provide insights into the stability and electronic properties of these molecules . The molecular structure is crucial for understanding the reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

Brominated indoles can participate in a variety of chemical reactions. The presence of bromine atoms makes them suitable for further functionalization, such as the formation of amide derivatives through reactions with amines . The reactivity of these compounds can be influenced by the position of the bromine substituents and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indoles are influenced by their molecular structure. The presence of bromine atoms generally increases the molecular weight and may affect the lipophilicity of the compound. The hydroxy groups contribute to the compound's ability to form hydrogen bonds, which can affect its solubility and boiling point. The thermal stability of these compounds can be quite high, with some showing good stability up to 215°C . The electrophilic and nucleophilic regions of the molecule can be visualized using molecular electrostatic potential maps, which are helpful in predicting sites of reactivity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

6-Bromo-3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one and its derivatives have been studied for their roles in chemical synthesis. For instance, McLean, Peesapati, and Proctor (1979) explored the conversion of related compounds into various bromoderivatives, acetals, and esters (McLean et al., 1979). Similarly, Adib, Sheikhi, Kavoosi, and Bijanzadeh (2010) described an efficient three-component synthesis of closely related compounds (Adib et al., 2010).

Biological Activity

Rastogi, Sethi, Varma, and Tripathi (2009) investigated the biological activity of thiazolo and triazino indoles, compounds structurally similar to the one , revealing potential antimicrobial properties (Rastogi et al., 2009).

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally similar to this compound have been explored by various researchers. For example, Karrick and Peet (1986) reinvestigated syntheses of related compounds, leading to a better understanding of their chemical properties (Karrick & Peet, 1986).

Eigenschaften

IUPAC Name |

6-bromo-3-hydroxy-3-(2-hydroxy-4-propan-2-ylphenyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-9(2)10-3-5-13(15(20)7-10)17(22)12-6-4-11(18)8-14(12)19-16(17)21/h3-9,20,22H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTFPLBLMXOHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)

![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)

![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)